molecular formula C13H7Cl2FO2 B6407211 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid CAS No. 1261905-92-3

3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid

Cat. No.: B6407211
CAS No.: 1261905-92-3
M. Wt: 285.09 g/mol
InChI Key: PQLBMYOXRMHSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a benzoic acid core substituted with a fluorine atom at the para-position (C4) and a 2,3-dichlorophenyl group at the meta-position (C3). Its molecular formula is C₁₃H₇Cl₂FO₂ (molar mass: 293.10 g/mol).

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-10-3-1-2-8(12(10)15)9-6-7(13(17)18)4-5-11(9)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLBMYOXRMHSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691185
Record name 2',3'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-92-3
Record name 2',3'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid typically involves the reaction of 2,3-dichlorophenylboronic acid with 4-fluorobenzoic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the coupling reaction .

Chemical Reactions Analysis

3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares 3-(2,3-dichlorophenyl)-4-fluorobenzoic acid with key analogues:

Compound Name Molecular Formula Substituent Positions Molar Mass (g/mol) Key Features
This compound C₁₃H₇Cl₂FO₂ C3: 2,3-dichlorophenyl; C4: F 293.10 High lipophilicity, strong electron-withdrawing effects, potential bioactivity .
3-(2-Chlorophenyl)-4-fluorobenzoic acid C₁₃H₈ClFO₂ C3: 2-chlorophenyl; C4: F 250.65 Reduced Cl substitution lowers lipophilicity and steric bulk .
2-(3,4-Dichlorophenyl)-4-fluorobenzoic acid C₁₃H₇Cl₂FO₂ C2: 3,4-dichlorophenyl; C4: F 293.10 Altered Cl positions may affect dipole interactions and binding affinity .
4-(2,3-Dichlorophenyl)benzoic acid (dCPB5) C₁₃H₈Cl₂O₂ C4: 2,3-dichlorophenyl 271.11 Lack of F reduces acidity; lower metabolic stability .
2,3-Dichloro-4-fluorobenzoic acid C₇H₃Cl₂FO₂ C2: Cl; C3: Cl; C4: F 209.00 Substituents on benzoic acid ring enhance acidity (lower pKa) .
3-(Difluoromethyl)-4-fluorobenzoic acid C₈H₅F₃O₂ C3: CF₂H; C4: F 190.12 Difluoromethyl group increases metabolic stability and hydrophobicity .

Physicochemical Properties

  • Acidity: Fluorine and chlorine substituents enhance acidity by withdrawing electron density from the carboxylic acid group. For example, 2,3-dichloro-4-fluorobenzoic acid (pKa ~1.5–2.5) is more acidic than non-fluorinated analogues . The target compound’s acidity is expected to be comparable to other dihalogenated benzoic acids.
  • Analogue 3-(2-chlorophenyl)-4-fluorobenzoic acid (logP ~2.8) is less lipophilic than the target compound (estimated logP ~3.5) .
  • Synthetic Accessibility: Halogenated benzoic acids are typically synthesized via Friedel-Crafts acylation, Suzuki coupling, or nucleophilic substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.